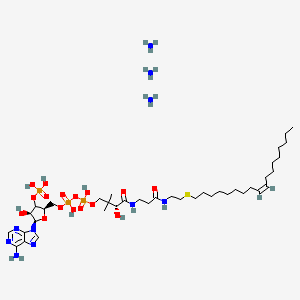
(9Z-Octadecenyl)-CoA (triammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z-Octadecenyl)-CoA (triammonium) is a compound that belongs to the class of fatty alcohol phosphates. It is an analog of oleoyl-LPA and is known for its role in potentiating the agonist activity of oleoyl-LPA on LPA receptor expressing cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9Z-Octadecenyl)-CoA (triammonium) typically involves the reaction of octadecenyl alcohol with coenzyme A under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (9Z-Octadecenyl)-CoA (triammonium) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as chromatography to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(9Z-Octadecenyl)-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include aldehydes, acids, saturated derivatives, and substituted compounds, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
(9Z-Octadecenyl)-CoA (triammonium) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty alcohol phosphates.
Biology: Investigated for its role in cellular signaling pathways, particularly in relation to LPA receptors.
Medicine: Explored for potential therapeutic applications due to its ability to modulate receptor activity.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of (9Z-Octadecenyl)-CoA (triammonium) involves its interaction with LPA receptors. It potentiates the agonist activity of oleoyl-LPA on these receptors, leading to downstream signaling events. The molecular targets include LPA receptors, and the pathways involved are related to cellular signaling and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleoyl-LPA: A closely related compound that also interacts with LPA receptors.
9Z-Octadecenyl phosphate: Another analog of oleoyl-LPA with similar biological activity.
Uniqueness
(9Z-Octadecenyl)-CoA (triammonium) is unique due to its specific structure and its ability to potentiate the activity of oleoyl-LPA on LPA receptors. This makes it a valuable compound for studying receptor-ligand interactions and for potential therapeutic applications.
Eigenschaften
Molekularformel |
C39H79N10O16P3S |
|---|---|
Molekulargewicht |
1069.1 g/mol |
IUPAC-Name |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutyl] hydrogen phosphate;azane |
InChI |
InChI=1S/C39H70N7O16P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-66-24-22-41-30(47)20-21-42-37(50)34(49)39(2,3)26-59-65(56,57)62-64(54,55)58-25-29-33(61-63(51,52)53)32(48)38(60-29)46-28-45-31-35(40)43-27-44-36(31)46;;;/h11-12,27-29,32-34,38,48-49H,4-10,13-26H2,1-3H3,(H,41,47)(H,42,50)(H,54,55)(H,56,57)(H2,40,43,44)(H2,51,52,53);3*1H3/b12-11-;;;/t29-,32+,33?,34+,38-;;;/m1.../s1 |
InChI-Schlüssel |
NKJGEJWYUPZQQY-MCBHHQPFSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


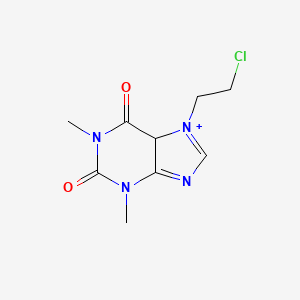
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)

![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
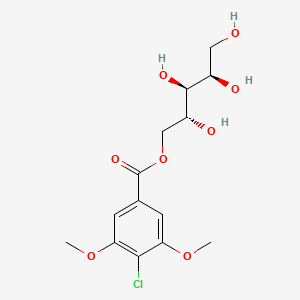
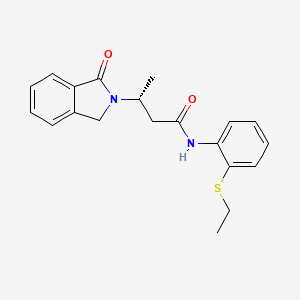
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)

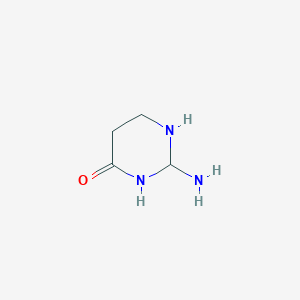

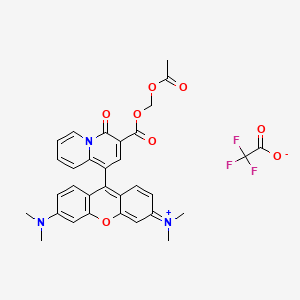


![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
